

Spectroscopic Data of Norlichexanthone: A Technical Guide

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Compound of Interest		
Compound Name:	Norlichexanthone	
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This technical guide provides an in-depth overview of the spectroscopic data for **Norlichexanthone** (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one), a naturally occurring xanthone derivative. Due to the limited availability of a complete, tabulated set of nuclear magnetic resonance (NMR) and ultraviolet (UV) data for **Norlichexanthone** in the public domain, this guide presents mass spectrometry (MS) data for **Norlichexanthone** and detailed NMR and UV data for the closely related compound, Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), for comparative and illustrative purposes.

Mass Spectrometry (MS) Data of Norlichexanthone

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data obtained can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 1: Mass Spectrometry Data for Norlichexanthone

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI-	257.0455	$[M-H]^-$ (Calculated for $C_{14}H_9O_5$)



Spectroscopic Data of Lichexanthone (for comparison)

Lichexanthone is a structurally similar xanthone, and its spectroscopic data provides a valuable reference for understanding the spectral characteristics of the xanthone scaffold.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Lichexanthone

Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
1	-	162.1
1-OH	13.39 (s)	-
2	6.29 (d, J = 2.1 Hz)	96.8
3	-	166.5
3-OCH₃	3.86 (s)	55.6
4	6.32 (d, J = 2.1 Hz)	92.2
4a	-	157.0
5	6.67 (d, J = 2.06 Hz)	106.9
6	-	159.5
6-OCH₃	3.89 (s)	56.1
7	6.65 (d, J = 2.04 Hz)	115.8
8	-	143.9
8-CH₃	2.84 (s)	24.0
8a	-	111.9
9	-	182.4
9a	-	104.2



s = singlet, d = doublet, J = coupling constant in Hertz

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as xanthones.

Table 3: UV-Vis Absorption Maxima (λmax) for Lichexanthone

Solvent	λmax (nm)
Methanol	244, 253, 341

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for xanthone compounds.

 1 H and 13 C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl $_{3}$) or dimethyl sulfoxide-d $_{6}$ (DMSO-d $_{6}$), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.

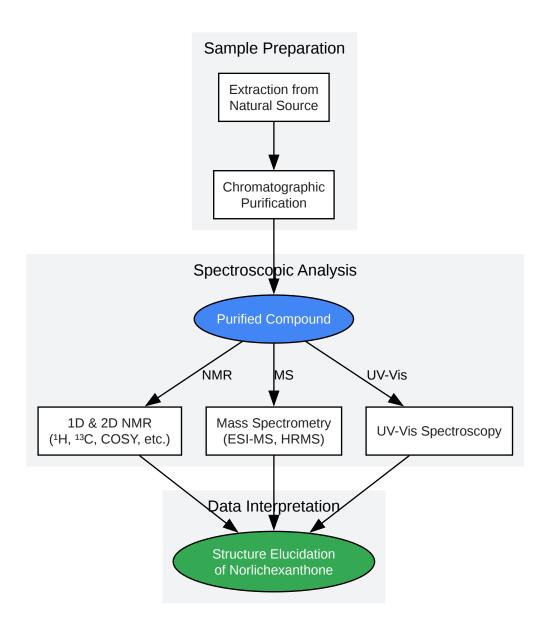
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for polar compounds like xanthones. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. The analysis is often coupled with a separation technique like liquid chromatography (LC-MS).

UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Norlichexanthone**.





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Caption: Workflow for Spectroscopic Analysis of Norlichexanthone.

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